molecular formula C14H17N3O3S B2552714 ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate CAS No. 1020489-38-6

ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2552714
CAS RN: 1020489-38-6
M. Wt: 307.37
InChI Key: XZCBQSSIANLXEP-UHFFFAOYSA-N
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Description

The compound ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a novel pyrazole derivative that has been synthesized and characterized in various studies. These derivatives are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves a 3+2 annulation method or cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a Knoevenagel approach followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined and showed weak intermolecular C-H...O and N-H...O hydrogen-bonding interactions stabilizing the crystal packing . The molecular structure is further analyzed using DFT calculations to compare with experimental data .

Chemical Reactions Analysis

The reactivity of these compounds can lead to various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy. Theoretical calculations, such as DFT and AIM studies, are used to evaluate properties like thermodynamic parameters, vibrational analysis, and binding energy of intermolecular interactions . The antioxidant properties of some derivatives are assessed through in vitro methods like DPPH and hydroxyl radical scavenging methods .

Scientific Research Applications

Synthetic Methodologies and Mechanisms

  • The study by Ledenyova et al. (2018) delves into the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement. This reaction mechanism opens avenues for creating novel compounds with potential therapeutic applications (Ledenyova et al., 2018).

Antiproliferative Activity

  • Ghorab et al. (2013) synthesized a series of thiophene derivatives, including compounds closely related to the chemical structure . These compounds exhibited significant antiproliferative activity against cancer cell lines, particularly breast and colon cancer, highlighting their potential as therapeutic agents (Ghorab et al., 2013).

Structural Analyses

  • The synthesis and structural elucidation of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate by Minga (2005) provides critical insights into the crystal structure of closely related compounds, contributing to the understanding of their physicochemical properties and potential biological activities (Minga, 2005).

Novel Corrosion Inhibitors

  • Research by Dohare et al. (2017) into pyranpyrazole derivatives, which share a structural framework with the chemical , demonstrated these compounds as effective corrosion inhibitors for mild steel. This application is crucial for industrial processes, showcasing the compound's utility beyond biomedical applications (Dohare et al., 2017).

Heterocyclic Synthesis

  • The work by Ergun et al. (2014) on the synthesis of thio- and furan-fused heterocycles introduces a novel class of compounds with potential for diverse applications, ranging from medicinal chemistry to materials science. This synthesis strategy may be applicable to the development of new derivatives of ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate for various research and industrial purposes (Ergun et al., 2014).

Mechanism of Action

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. They should be stored in sealed containers and avoided contact with strong oxidizing agents . If contact occurs, it’s recommended to rinse with plenty of water and seek medical help .

Future Directions

The future research directions in the field of pyrazole compounds are vast. They are widely studied in coordination chemistry and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . The development of new synthetic methodologies and the exploration of their biological activities are ongoing .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-5-20-14(19)11-8(2)9(3)21-13(11)15-12(18)10-6-7-17(4)16-10/h6-7H,5H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBQSSIANLXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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